molecular formula C13H22O2 B13775495 1,5-Undecadien-4-ol, acetate CAS No. 64677-48-1

1,5-Undecadien-4-ol, acetate

Cat. No.: B13775495
CAS No.: 64677-48-1
M. Wt: 210.31 g/mol
InChI Key: ZONKUAQAAHCPFG-UHFFFAOYSA-N
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Description

1,5-Undecadien-4-ol, acetate is an organic compound with the molecular formula C13H22O2. It is also known by other names such as Undeca-1,5-dien-4-yl acetate and 4-Acetoxy-1,5-undecadiene . This compound is characterized by its unique structure, which includes a long carbon chain with two double bonds and an acetate group. It is commonly used in the fragrance industry due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Undecadien-4-ol, acetate can be synthesized through various synthetic routes. One common method involves the esterification of 1,5-Undecadien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The raw materials are mixed in precise proportions, and the reaction is carefully monitored to maintain optimal conditions. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,5-Undecadien-4-ol, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

1,5-Undecadien-4-ol, acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties .

Properties

CAS No.

64677-48-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

undeca-1,5-dien-4-yl acetate

InChI

InChI=1S/C13H22O2/c1-4-6-7-8-9-11-13(10-5-2)15-12(3)14/h5,9,11,13H,2,4,6-8,10H2,1,3H3

InChI Key

ZONKUAQAAHCPFG-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C(CC=C)OC(=O)C

Canonical SMILES

CCCCCC=CC(CC=C)OC(=O)C

Origin of Product

United States

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